![molecular formula C13H19N3O B1387768 4-[(4-Methylpiperazin-1-yl)methyl]benzamide CAS No. 839677-18-8](/img/structure/B1387768.png)

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Vue d'ensemble

Description

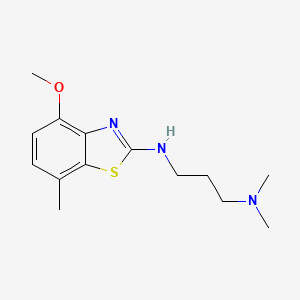

“4-[(4-Methylpiperazin-1-yl)methyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a solid at room temperature .

Synthesis Analysis

A simple and efficient in situ synthesis of “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid” through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields is elaborated .Molecular Structure Analysis

The molecular formula of “4-[(4-Methylpiperazin-1-yl)methyl]benzamide” is C13H20Cl2N2O2 . At 100 K, the crystal system is triclinic, with space group P-1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.22 g/mol . It is a solid at room temperature and is stored in an inert atmosphere .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with the 4-Methylpiperazin-1-yl moiety have been studied for their potential in inhibiting bacterial growth. For instance, docking simulations of piperazine derivatives showed that they could stabilize enzyme-inhibitor complexes through hydrophobic interactions, which is crucial for antibacterial activity .

Synthesis of New Amides

The N-methylpiperazine fragment is a key structure in synthesizing new carboxylic acid amides. These amides have various potential applications, including medicinal chemistry and material science .

Anti-inflammatory Effects

Piperazine derivatives, such as (4-Methylpiperazin-1-yl)methyl compounds, have been evaluated for their anti-inflammatory properties. This research is significant for developing new treatments for inflammatory diseases .

Tyrosine Kinase Inhibition

The compound’s structure is similar to that used in therapeutic agents like Imatinib, which inhibits tyrosine kinases. This application is particularly relevant in treating leukemia and other cancers where tyrosine kinase activity is a factor .

PDGF Receptor Tyrosine Kinase Inhibition

Similar compounds have been identified as inhibitors of PDGF receptor tyrosine kinases, which play a role in various diseases, including cancer. This suggests potential research applications for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide in this field .

Preparation Methods

Research into the preparation methods of related compounds can provide insights into more efficient synthesis routes, which is valuable for large-scale production and pharmaceutical applications .

Mécanisme D'action

Target of Action

Similar compounds have been known to target protein tyrosine kinases .

Mode of Action

It is suggested that similar compounds inhibit the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .

Biochemical Pathways

Tyrosine kinases, which are potential targets of this compound, play a crucial role in many cellular processes, including cell growth and differentiation, cell cycle control, and cellular response to the environment .

Result of Action

Inhibition of tyrosine kinases can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially affecting cellular processes such as cell growth and differentiation .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPZFCXMYKDYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653214 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

839677-18-8 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Imatinib, specifically the 4-[(4-Methylpiperazin-1-yl)methyl]benzamide moiety, contribute to its interaction with tyrosine kinases?

A1: While the provided research focuses on Imatinib's overall structure and properties, it doesn't specifically detail the interaction mechanism of the 4-[(4-Methylpiperazin-1-yl)methyl]benzamide moiety with tyrosine kinases. Further research focusing on structure-activity relationships of Imatinib analogs with modifications in this specific region would be needed to answer this question comprehensively.

Q3: One study describes the crystal structure of the freebase form of Imatinib. [] How does the presence or absence of a proton on the piperazine nitrogen in the 4-[(4-Methylpiperazin-1-yl)methyl]benzamide moiety influence the crystal packing and intermolecular interactions?

A: The research highlighting the freebase Imatinib crystal structure reveals that the molecule adopts an extended conformation and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. [] The presence or absence of a proton on the piperazine nitrogen would significantly impact its hydrogen bonding capability. In the freebase form, the nitrogen can act as a hydrogen bond acceptor, contributing to the observed intermolecular interactions. In contrast, protonation of the nitrogen would change its role to a hydrogen bond donor, potentially altering the crystal packing and overall solid-state properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)

![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)

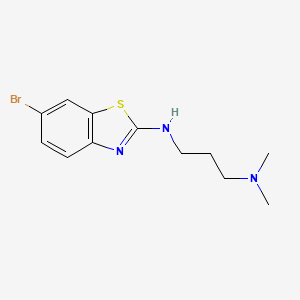

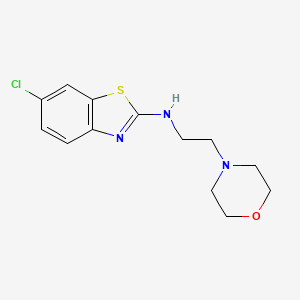

![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)